molecular formula C25H21N5O3S B2868366 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide CAS No. 361173-78-6

4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide

Cat. No.: B2868366
CAS No.: 361173-78-6
M. Wt: 471.54
InChI Key: TWQYJGKLCWEJGE-UHFFFAOYSA-N
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Description

4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a complex organic compound with a unique structure that combines a pyrrolidine sulfonyl group with a triazatetracyclo heptadeca framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide typically involves multiple steps:

    Formation of the pyrrolidine sulfonyl group: This can be achieved by reacting pyrrolidine with sulfonyl chloride under basic conditions.

    Construction of the triazatetracyclo heptadeca framework: This complex structure can be synthesized through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the correct formation of the desired rings.

    Coupling of the two moieties: The final step involves coupling the pyrrolidine sulfonyl group with the triazatetracyclo heptadeca framework, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

Medicine

    Therapeutic Agents: The compound could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide analogs : Compounds with similar structures but different substituents on the aromatic rings or the pyrrolidine sulfonyl group.
  • Other triazatetracyclo heptadeca derivatives : Compounds that share the triazatetracyclo heptadeca framework but have different functional groups attached.

Uniqueness

The uniqueness of 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide lies in its combination of the pyrrolidine sulfonyl group with the triazatetracyclo heptadeca framework. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c31-24(17-11-13-18(14-12-17)34(32,33)29-15-5-6-16-29)28-25-27-20-8-2-1-7-19(20)23-26-21-9-3-4-10-22(21)30(23)25/h1-4,7-14H,5-6,15-16H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQYJGKLCWEJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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